Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate
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Overview
Description
Ethyl bicyclo[221]hepta-2,5-diene-2-sulfonate is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]hepta-2,5-diene core structure with an ethyl sulfonate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with ethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonate esters.
Substitution: The ethyl sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted bicyclo[2.2.1]hepta-2,5-diene derivatives.
Scientific Research Applications
Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate involves its interaction with specific molecular targets and pathways. The ethyl sulfonate group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: The parent compound without the ethyl sulfonate group.
2,5-Norbornadiene: Another bicyclic compound with similar structural features.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium (I) chloride dimer: A metal complex with a similar bicyclic core.
Uniqueness
Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate is unique due to the presence of the ethyl sulfonate group, which imparts distinct chemical reactivity and potential applications. The combination of the bicyclic core and the sulfonate group makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
189509-16-8 |
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Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate |
InChI |
InChI=1S/C9H12O3S/c1-2-12-13(10,11)9-6-7-3-4-8(9)5-7/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
DFSDJSZINPWYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC2CC1C=C2 |
Origin of Product |
United States |
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